molecular formula C21H28N6O2 B612106 Dinaciclib CAS No. 779353-01-4

Dinaciclib

Número de catálogo: B612106
Número CAS: 779353-01-4
Peso molecular: 396.5 g/mol
Clave InChI: PIMQWRZWLQKKBJ-SFHVURJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Dinaciclib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Safety and Hazards

Users are advised to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas . In case of contact with skin or eyes, immediate rinsing with plenty of water and seeking medical advice is recommended .

Direcciones Futuras

Dinaciclib is currently being evaluated in clinical trials for various cancer indications . It has shown promising results in early phase clinical trials for additional breast cancer subtypes and non-breast malignancies . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with this compound in breast cancer and other malignancies .

Análisis Bioquímico

Biochemical Properties

Dinaciclib interacts with cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle progression and transcriptional processes . It specifically targets CDK2, CDK5, and CDK9 . The nature of these interactions involves the inhibition of these kinases, thereby disrupting cell cycle progression and transcriptional processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It suppresses cell proliferation and induces apoptotic activity in patient-derived xenograft cells and cholangiocarcinoma cell lines . This compound also influences cell function by suppressing the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting cyclin-dependent kinases (CDKs). This inhibition leads to the suppression of cell cycle progression and transcriptional processes . This compound also suppresses the expression of its molecular targets CDK2/5/9, and anti-apoptotic BCL-XL and BCL2 proteins .

Temporal Effects in Laboratory Settings

This compound has shown to produce a robust and sustained inhibition of tumor progression in vivo in a patient-derived xenograft mouse model . This suggests that this compound has long-term effects on cellular function. More studies are needed to understand its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound administered at a dose of 30 to 50 mg/m² in a 21-day cycle has shown to suppress tumor progression in a patient-derived xenograft mouse model

Metabolic Pathways

It is known that this compound inhibits CDKs, which play crucial roles in cell cycle progression and transcriptional processes . This could potentially affect metabolic flux or metabolite levels.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de dinaciclib implica múltiples pasos, comenzando con la formación del núcleo de pirazolo[1,5-a]pirimidina. A esto le sigue la introducción de varios sustituyentes para lograr la estructura final. Los pasos clave incluyen:

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Dinaciclib experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

Compuestos similares:

    Flavopiridol: Otro inhibidor de CDK con un perfil de objetivo más amplio, pero asociado con una mayor toxicidad.

    Palbociclib: Inhibe selectivamente CDK4 y CDK6, utilizado principalmente en el tratamiento del cáncer de mama.

    Ribociclib: Similar a palbociclib, se dirige a CDK4 y CDK6.

Unicidad de Dinaciclib: La capacidad única de this compound de dirigirse a múltiples CDK (CDK1, CDK2, CDK5 y CDK9) lo diferencia de otros inhibidores de CDK. Esta inhibición de amplio espectro permite una interrupción más efectiva de la proliferación y las vías de supervivencia de las células cancerosas . Además, el this compound ha mostrado resultados prometedores en terapias combinadas, mejorando la eficacia de otros agentes anticancerígenos .

Propiedades

IUPAC Name

2-[(2S)-1-[3-ethyl-7-[(1-oxidopyridin-1-ium-3-yl)methylamino]pyrazolo[1,5-a]pyrimidin-5-yl]piperidin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-2-17-14-23-27-19(22-13-16-6-5-9-25(29)15-16)12-20(24-21(17)27)26-10-4-3-7-18(26)8-11-28/h5-6,9,12,14-15,18,22,28H,2-4,7-8,10-11,13H2,1H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMQWRZWLQKKBJ-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCCC4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2N=C(C=C(N2N=C1)NCC3=C[N+](=CC=C3)[O-])N4CCCC[C@H]4CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779353-01-4
Record name Dinaciclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=779353-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dinaciclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (S)-3-((3-ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-ylamino)methyl)pyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DINACICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V8ECV0NBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.